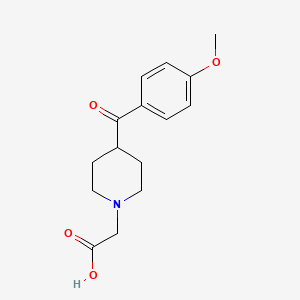
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid may involve large-scale batch reactors where the reactants are combined under controlled conditions . The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzoyl derivative.
Reduction: Formation of 4-hydroxybenzyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it has been shown to inhibit tubulin polymerization, leading to antiproliferative activity .
相似化合物的比较
Similar Compounds
4-(4-Methoxybenzoyl)piperidine: Lacks the acetic acid moiety but shares the methoxybenzoyl-piperidine structure.
4-(4-Hydroxybenzoyl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(4-Methoxybenzoyl)piperidin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid is unique due to the presence of both the methoxybenzoyl and acetic acid moieties, which confer specific chemical and biological properties . This combination allows for diverse chemical reactivity and potential therapeutic applications .
生物活性
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by the presence of a methoxybenzoyl group attached to a piperidine ring. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups that may influence its pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, leading to various therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may modulate cellular pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Klebsiella pneumoniae | 64 μg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, studies have demonstrated that it can inhibit cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 18 μM. This effect is comparable to established chemotherapeutic agents such as Olaparib, which is known for its role in targeting poly (ADP-ribose) polymerase (PARP) in cancer therapy .
Case Studies
- Breast Cancer Cell Lines : In a study assessing the effects of various piperidine derivatives on MCF-7 cells, this compound was found to induce significant apoptosis and increase levels of phosphorylated H2AX, indicating DNA damage response activation .
- Antimicrobial Efficacy : A separate study focused on the antimicrobial activity against Mycobacterium tuberculosis revealed that the compound demonstrated promising results, with effective inhibition at low concentrations .
属性
IUPAC Name |
2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZFDWKHRIWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















